Hydroxydimethylstannyl oleate
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Overview
Description
Hydroxydimethylstannyl oleate is a chemical compound with the molecular formula C20H40O3Sn. It is an organotin compound derived from oleic acid, a monounsaturated fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxydimethylstannyl oleate can be synthesized through the reaction of dimethyltin dichloride with oleic acid. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The product is then purified through techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Hydroxydimethylstannyl oleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ozone. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired oxidation state.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized tin compounds, while reduction reactions can produce reduced tin species. Substitution reactions can result in a wide range of substituted organotin compounds .
Scientific Research Applications
Hydroxydimethylstannyl oleate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of hydroxydimethylstannyl oleate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate the expression of genes related to cellular function .
Comparison with Similar Compounds
Hydroxydimethylstannyl oleate can be compared with other organotin compounds, such as:
Dimethyltin dichloride: A precursor in the synthesis of this compound, used in various industrial applications.
Tributyltin oxide: Known for its use as a biocide and antifouling agent, but with significant environmental concerns.
Triphenyltin hydroxide: Used as a pesticide and fungicide, with applications in agriculture.
This compound is unique due to its specific structure and properties, which make it suitable for a range of applications not covered by other organotin compounds. Its potential for use in drug delivery and as a catalyst in organic synthesis highlights its versatility and importance in scientific research .
Properties
Molecular Formula |
C20H41O3Sn |
---|---|
Molecular Weight |
448.2 g/mol |
InChI |
InChI=1S/C18H34O2.2CH3.H2O.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H3;1H2;/q;;;;+1/p-1/b10-9-;;;; |
InChI Key |
KKKWINSIHWRVCQ-HKIWRJGFSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](C)C.O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](C)C.O |
Origin of Product |
United States |
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